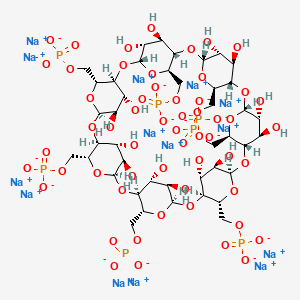

beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT

Beschreibung

BenchChem offers high-quality beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tetradecasodium;[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(phosphonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H77O56P7.14Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;;;;;;;;/h8-56H,1-7H2,(H2,57,58,59)(H2,60,61,62)(H2,63,64,65)(H2,66,67,68)(H2,69,70,71)(H2,72,73,74)(H2,75,76,77);;;;;;;;;;;;;;/q;14*+1/p-14/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;;;;;;;;;;;;;;/m1............../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMFLIXECRFTEY-IPRHCQSVSA-A | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H63Na14O56P7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2002.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Chemical Structure of Beta-Cyclodextrin Phosphate Sodium Salt

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Native Cage – The Rationale for Phosphorylating Beta-Cyclodextrin

Beta-cyclodextrin (β-CD) is a cornerstone of supramolecular chemistry, prized for its unique truncated cone structure formed by seven α-1,4-linked glucopyranose units.[1][2] This architecture bestows upon it a hydrophilic exterior and a hydrophobic internal cavity, making it an exceptional molecular host for a vast array of poorly soluble guest molecules.[3][] In pharmaceutical sciences, this translates into a powerful tool for enhancing the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[5][6]

However, the utility of native β-CD is constrained by its relatively low aqueous solubility (~1.85 g/100 mL at 25°C). This limitation can hinder the development of certain high-concentration liquid formulations. To overcome this, chemical modification of the cyclodextrin hydroxyl groups is employed. Phosphorylation represents a highly effective strategy. The introduction of anionic phosphate groups, subsequently neutralized to form the sodium salt, dramatically enhances the molecule's interaction with water, thereby increasing its solubility by orders of magnitude.[1][7] This guide provides an in-depth exploration of the synthesis, chemical structure, and characterization of beta-cyclodextrin phosphate sodium salt, a derivative designed for superior performance in drug delivery and other advanced applications.

Part 1: The Molecular Architecture – Synthesis and Structural Elucidation

The transformation of native β-cyclodextrin into its phosphated sodium salt derivative is a multi-step process that results in a heterogeneous product population rather than a single, discrete chemical entity. Understanding this process is key to interpreting its chemical structure and function.

Synthesis: A Random Walk of Phosphorylation

The synthesis of beta-cyclodextrin phosphate sodium salt involves the random esterification of the hydroxyl groups on the β-CD macrocycle with a phosphorylating agent.[1] The most common reagents include phosphorus pentoxide, phosphorus oxychloride, or sodium trimetaphosphate.[7] The reaction conditions, particularly pH, are critical in determining the outcome.

The general molecular formula is C₄₂H₇₀₋ₙO₃₅·(NaHPO₃)ₙ , where 'n' represents the average degree of substitution (DS)—the average number of phosphate groups per cyclodextrin molecule. This value typically ranges from 2.0 to 6.0.[1][8]

-

Regioselectivity: The β-CD glucose monomer possesses primary hydroxyl groups at the C6 position (on the narrower rim) and secondary hydroxyls at the C2 and C3 positions (on the wider rim). The primary C6-OH groups are more sterically accessible and reactive.[9] Reaction conditions can influence which hydroxyls are substituted; for instance, higher pH levels (pH 10-12) have been shown to favor phosphorylation at the C6 and C2 positions.[7]

-

Product Heterogeneity: The random nature of the reaction means the final product is a statistical mixture of molecules with varying DS and different positional isomers for any given DS.

-

Dissolution: Dissolve beta-cyclodextrin in an aqueous alkaline solution (e.g., sodium hydroxide solution).

-

Phosphorylation: Add a phosphorylating agent, such as sodium trimetaphosphate, to the solution under controlled temperature and vigorous stirring.

-

Reaction: Maintain the reaction at a specific pH and temperature for a set duration to facilitate the nucleophilic attack of the cyclodextrin's hydroxyl groups on the phosphorus center.

-

Neutralization: After the reaction period, adjust the pH of the mixture to neutral using a suitable acid, which results in the formation of the sodium salt.[1]

-

Purification: Purify the product to remove unreacted reagents and by-products. This is commonly achieved through methods like dialysis or precipitation with a water-miscible organic solvent (e.g., ethanol).

-

Drying: Dry the purified product under vacuum to yield a white to slightly yellow powder.[1]

Caption: A generalized workflow for the synthesis of beta-cyclodextrin phosphate sodium salt.

The Phosphorylated Glucopyranose Unit

The fundamental structural change occurs at the individual glucopyranose units. A hydroxyl group is converted into a sodium phosphate ester.

Caption: Chemical structure of a glucopyranose unit within the β-CD ring showing potential phosphorylation sites.

Part 2: A Multi-Technique Approach to Structural Characterization

No single analytical technique can fully define the structure of beta-cyclodextrin phosphate sodium salt. A combination of spectroscopic and spectrometric methods is required to confirm the covalent modification, determine the degree of substitution, and assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for confirming the covalent attachment of phosphate groups and studying host-guest interactions.[10]

-

¹H NMR: Compares the spectrum of the modified CD to the native form. Changes in the chemical shifts of the H-3 and H-5 protons, which are located inside the cavity, and the H-6 protons at the primary rim provide evidence of substitution.[11] These shifts are also critical for studying the inclusion of guest molecules.[12]

-

³¹P NMR: This is a definitive technique for confirming phosphorylation. It provides a direct signal for the phosphorus nuclei, confirming the presence of phosphate esters. The chemical shift can give insights into the chemical environment of the phosphate group.[13][14]

-

2D NMR (ROESY): Rotating-frame Overhauser Effect Spectroscopy is particularly powerful for studying inclusion complexes. It detects through-space correlations between the protons of the cyclodextrin and the encapsulated guest molecule, allowing for the determination of the guest's orientation within the cavity.[15]

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for determining the molecular weight distribution and, consequently, the average degree of substitution (DS).

-

ESI-MS and MALDI-TOF MS: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are soft ionization techniques that can analyze large, non-volatile molecules like cyclodextrin derivatives.[16][17] The resulting spectrum shows a distribution of peaks, each corresponding to a β-CD molecule with a different number of phosphate groups. The DS can be calculated from this distribution.[17]

-

Tandem MS (MS/MS): By selecting a specific parent ion (a phosphated CD of a certain mass) and fragmenting it, MS/MS can provide clues about the substitution pattern, although precisely locating each phosphate group on the macrocycle remains a significant challenge.[18]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for confirming the functional group transformation in the solid state.[19] It works by detecting the characteristic vibrations of chemical bonds.

When a guest molecule is encapsulated within the β-CD cavity, its vibrational freedom is restricted. This confinement leads to detectable changes in its FTIR spectrum, such as the shifting, broadening, or reduction in intensity of characteristic absorption bands. These spectral changes serve as strong evidence of inclusion complex formation.[19]

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Native β-CD) | Description |

| O–H Stretching | ~3300–3400 (broad) | Characteristic of the many hydroxyl groups.[20] |

| C–H Stretching | ~2900–2930 | Asymmetric stretching of methylene groups.[21] |

| C–O–C Stretching | ~1150-1160 | Glycosidic bond symmetric stretching.[20] |

| C–O Stretching | ~1020–1080 | Stretching of C-C and C-O bonds in the glucose ring.[22] |

Upon phosphorylation, new bands associated with the phosphate group appear, typically in the 950-1200 cm⁻¹ region, often overlapping with the C-O stretching region of the cyclodextrin backbone. The presence of P=O and P-O-C stretching vibrations confirms the modification.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix ~1-2 mg of the sample (e.g., the β-CD phosphate-drug complex) with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Grind the mixture to a fine, homogeneous powder using an agate mortar and pestle.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Background Collection: Place a blank KBr pellet in the spectrometer and run a background scan to subtract the spectral contributions of atmospheric CO₂ and H₂O.[19]

-

Sample Analysis:

-

Data Interpretation: Compare the spectrum of the inclusion complex to the individual spectra of the β-CD phosphate salt, the guest molecule, and a simple physical mixture of the two. A true inclusion complex will show shifts or disappearance of guest molecule peaks, whereas the physical mixture will be a simple superposition of the two individual spectra.[19]

Caption: A logical workflow illustrating the multi-technique approach for structural characterization.

Part 3: Functional Consequences of the Phosphate Architecture

The introduction of sodium phosphate moieties profoundly alters the physicochemical properties of beta-cyclodextrin, directly enhancing its performance as a pharmaceutical excipient.

-

Vastly Increased Aqueous Solubility: This is the primary advantage. The anionic phosphate groups make the molecule highly polar and water-soluble, allowing for the preparation of high-concentration aqueous formulations of poorly soluble drugs.[1][7]

-

Enhanced Drug Complexation and Bioavailability: The increased solubility of the host molecule itself improves the efficiency of guest encapsulation. By forming stable, water-soluble inclusion complexes, beta-cyclodextrin phosphate sodium salt can significantly increase the dissolution rate and apparent solubility of BCS Class II and IV drugs, which is a critical factor for improving oral bioavailability.[3][6]

-

Improved Stability: Encapsulation within the molecular cavity can protect sensitive APIs from degradation by hydrolysis, oxidation, or light.[2]

-

Versatility in Applications: Beyond pharmaceuticals, the improved properties make it valuable in the food industry for encapsulating and stabilizing flavors and vitamins, and in cosmetics to improve the delivery of active ingredients.[24]

References

-

Gârea, A., Vîlcu, A., Ioniţă, G., & Rădiţoiu, V. (2013). TANDEM MASS SPECTROMETRY CHARACTERIZATION OF ESTERIFIED CYCLODEXTRINS. Journal of the Serbian Chemical Society. Link

-

Cucinotta, V., Giuffrida, A., & Vecchio, G. (2003). ESI-mass spectrometry analysis of unsubstituted and disubstituted β-cyclodextrins: fragmentation mode and identification of the AB, AC, AD regioisomers. Rapid Communications in Mass Spectrometry. Link

-

Jakupec, M. A., et al. (2021). Mass Spectrometric Evaluation of β-Cyclodextrins as Potential Hosts for Titanocene Dichloride. Molecules. Link

-

Lesur, D., et al. (2021). Mass Spectrometry, Ion Mobility Separation and Molecular Modelling: A Powerful Combination for the Structural Characterisation of Substituted Cyclodextrins Mixtures. Molecules. Link

-

Zhiyuan Biotechnology. (n.d.). Beta-Cyclodextrin Phosphate Sodium Salt. Shandong Binzhou Zhiyuan Biotechnology Co., Ltd. Link

-

Gârea, A., et al. (2023). Mass Spectrometry of Esterified Cyclodextrins. International Journal of Molecular Sciences. Link

-

Szente, L., & Puskas, I. (2018). Cyclodextrin Phosphates. Cyclodextrin News. Link

-

Liu, Y., et al. (2001). Synthesis of Phosphoryl-Tethered β-Cyclodextrins and Their Molecular and Chiral Recognition Thermodynamics. The Journal of Organic Chemistry. Link

-

Challa, R., & Kumar, R. (2023). Beta-Cyclodextrin: A Cyclodextrin Derivative and its Various Applications. Crimson Publishers. Link

-

Djedaini-Pilard, F., et al. (2025). Phosphonium Salt-Functionalized β-Cyclodextrin Film for Ultrasensitive and Selective Electrochemical Impedance Spectroscopy Detection of Perchlorate in Drinking Water. Chemosensors. Link

-

Mura, P. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics. Link

-

Montava-Jorda, S., et al. (2023). Functionalization of Cyclodextrins. Encyclopedia.pub. Link

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Beta-Cyclodextrin in Improving Drug Solubility and Bioavailability. Pharmaexcipients. Link

-

Mitchell, M. J., et al. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. Therapeutic Delivery. Link

-

Ali, S. A., et al. (2024). Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate. International Journal of Molecular Sciences. Link

-

Kouderis, C., et al. (2025). Kinetic and Structural Insights into β-Cyclodextrin Complexation with Asparagine Enantiomers: An Experimental and Theoretical Study. International Journal of Molecular Sciences. Link

-

Hasani, M., et al. (2019). The β-cyclodextrin-modified nanosized ZSM-5 zeolite as a carrier for curcumin. RSC Advances. Link

-

ResearchGate. (n.d.). FTIR spectra of β -cyclodextrin ( BCD ), curcumin ( CUR ) and β... ResearchGate. Link

-

BenchChem. (2025). Application Note: Characterizing Cyclodextrin Inclusion Complexes with Fourier-Transform Infrared (FTIR) Spectroscopy. BenchChem. Link

-

da Silva, P. B., et al. (2017). Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities. AAPS PharmSciTech. Link

-

ChemicalBook. (2026). BETA-CYCLODEXTRIN PHOSPHATE SODIUM SALT | 199684-61-2. ChemicalBook. Link

-

ResearchGate. (n.d.). 1 H NMR Spectra of a MβCD, b SMT/MβCD system, and c SMT. ResearchGate. Link

-

de Morais, A. C. S., et al. (2009). The use of 2D NMR to study β-cyclodextrin complexation and debittering of amino acids and peptides. Food Hydrocolloids. Link

-

Zhumakova, S., et al. (2022). NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. SN Applied Sciences. Link

-

Chem-Impex International. (n.d.). b-Cyclodextrin phosphate sodium salt. Chem-Impex. Link

-

BOC Sciences. (n.d.). Cyclodextrins: Definition, Classification and Application. BOC Sciences.

-

Wikipedia. (n.d.). β-Cyclodextrin. Wikipedia. Link

-

Leonardi, D., et al. (2021). Synthesis and Characterization of β-Cyclodextrin-Essential Oil Inclusion Complexes for Tick Repellent Development. Molecules. Link

-

FULIR. (n.d.). UNDERSTANDING pH-DEPENDENT INCLUSION COMPLEXATION OF CINNARIZINE WITH β-CYCLODEXTRIN via NMR SPECTROSCOPY. FULIR. Link

-

Ali, S. M., et al. (2009). 1 H NMR spectroscopic study of complexation of citalopram with β‐cyclodextrin in aqueous solution. Magnetic Resonance in Chemistry. Link

-

Asaro, F. (2012). NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes. "Petru Poni" Institute of Macromolecular Chemistry. Link

-

CycloLab. (n.d.). Beta-cyclodextrin phosphate sodium salt (DS~2-6). CycloLab. Link

-

Mamba, B. B., et al. (2013). Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V). PLoS ONE. Link

-

Science.gov. (n.d.). beta-cyclodextrin inclusion complexes: Topics by Science.gov. Science.gov. Link

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. β-Cyclodextrin - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. mdpi.com [mdpi.com]

- 7. cyclolab.hu [cyclolab.hu]

- 8. Cyclolab [cyclolab.hu]

- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 10. icmpp.ro [icmpp.ro]

- 11. mdpi.com [mdpi.com]

- 12. d-nb.info [d-nb.info]

- 13. Phosphonium Salt-Functionalized β-Cyclodextrin Film for Ultrasensitive and Selective Electrochemical Impedance Spectroscopy Detection of Perchlorate in Drinking Water [mdpi.com]

- 14. Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]

- 16. Mass Spectrometric Evaluation of β-Cyclodextrins as Potential Hosts for Titanocene Dichloride - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. chalcogen.ro [chalcogen.ro]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. The β-cyclodextrin-modified nanosized ZSM-5 zeolite as a carrier for curcumin - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04739E [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Phosphorylation of Beta-Cyclodextrin

Abstract

This technical guide provides a comprehensive overview of the phosphorylation of beta-cyclodextrin (β-CD), a key chemical modification designed to enhance its physicochemical properties for advanced applications, particularly in the pharmaceutical and biomedical fields. We delve into the core principles, prevalent synthetic methodologies, and critical characterization techniques. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols. By explaining the causality behind experimental choices and grounding all information in authoritative references, this guide serves as a self-validating resource for the synthesis and analysis of phosphorylated β-cyclodextrin.

Introduction: The Rationale for Phosphorylating Beta-Cyclodextrin

Beta-cyclodextrin (β-CD) is a cyclic oligosaccharide composed of seven glucopyranose units, forming a truncated cone structure with a hydrophilic exterior and a hydrophobic inner cavity.[1][2] This unique architecture allows β-CD to encapsulate a wide variety of hydrophobic "guest" molecules, forming inclusion complexes that can significantly alter the guest's properties.[1][3] This capability has led to its widespread use in enhancing the solubility, stability, and bioavailability of poorly water-soluble drugs.[2][3][4]

However, native β-CD itself has relatively low aqueous solubility (~1.85 g/100 mL at 25°C), which can limit its application.[2] Chemical modification of the hydroxyl groups on the cyclodextrin rim is a proven strategy to overcome this limitation and introduce new functionalities.

Why Phosphorylation?

Phosphorylation, the introduction of phosphate groups (-PO₃²⁻) onto the β-CD scaffold, is a particularly advantageous modification for several reasons:

-

Dramatically Increased Aqueous Solubility: The introduction of anionic phosphate moieties significantly enhances the hydrophilicity and aqueous solubility of β-CD.[5]

-

Enhanced Guest Complexation: The negatively charged phosphate groups can engage in electrostatic interactions with cationic or polar guest molecules, leading to stronger and more stable inclusion complexes.[6][7]

-

Biocompatibility and Novel Applications: Phosphate groups are endogenous to biological systems. Phosphorylated β-CDs (P-β-CDs) can exhibit high affinity for biological surfaces like hydroxyapatite (a major component of bone), opening avenues for targeted drug delivery and biomedical materials.[8][9]

-

pH-Responsive Behavior: The ionizable nature of the phosphate groups imparts pH-sensitive properties to the cyclodextrin, which can be exploited for controlled drug release applications.

This guide will focus on the practical aspects of synthesizing and characterizing P-β-CDs, providing the necessary detail for successful laboratory implementation.

Key Phosphorylating Systems and Methodologies

The phosphorylation of β-CD is an esterification reaction between the hydroxyl groups of the glucose units and a suitable phosphorylating agent. The choice of agent and reaction conditions dictates the degree of substitution (DS)—the average number of phosphate groups per cyclodextrin molecule—and the overall properties of the final product.

Method 1: Phosphorylation using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly reactive and effective phosphorylating agent for producing randomly substituted P-β-CDs.[5] The reaction is typically performed in an appropriate solvent, and the pH plays a critical role in determining the position of substitution.

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): As a phosphoryl chloride, it readily reacts with the nucleophilic hydroxyl groups of β-CD. Its high reactivity allows for efficient phosphorylation.

-

Solvent (e.g., DMF, Pyridine): Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the reaction. Pyridine can be used both as a solvent and as a base to neutralize the HCl gas produced during the reaction.[10]

-

pH Control: The reaction pH influences the regioselectivity. At higher pH (11-12), phosphorylation is favored at the more accessible primary C6 hydroxyl groups. At a slightly lower pH of 10, a higher degree of substitution at the secondary C2 hydroxyls has been observed.[5] This is because the alkalinity affects the relative nucleophilicity of the different hydroxyl groups.

-

Temperature: Raising the reaction temperature (e.g., from 25°C to 60°C) can increase the ratio of mono- and diphosphate esters formed.[5]

Detailed Experimental Protocol: Random Phosphorylation with POCl₃

This protocol is a representative example and may require optimization based on desired DS and available laboratory equipment.

Materials:

-

Beta-Cyclodextrin (β-CD), dried under vacuum

-

Phosphorus Oxychloride (POCl₃), freshly distilled

-

Pyridine, anhydrous

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrochloric Acid (HCl) solution (e.g., 2 M)

-

Dialysis tubing (MWCO 1000-3500 Da)

Procedure:

-

Dissolution: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 11.35 g (10 mmol) of dried β-CD in 100 mL of anhydrous pyridine. Cool the solution to 0-5°C in an ice bath.

-

Phosphorylation: Slowly add a solution of POCl₃ (molar ratio to be optimized, e.g., 5 mmol in 20 mL of pyridine) dropwise to the stirred β-CD solution over 1 hour, maintaining the temperature below 5°C. The reaction between POCl₃ and pyridine is exothermic.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Quenching & Precipitation: Cool the reaction mixture again in an ice bath and slowly add 50 mL of cold water to quench the excess POCl₃. Pour the resulting solution into 500 mL of vigorously stirred ethanol to precipitate the crude P-β-CD.

-

Purification (Dialysis): Collect the precipitate by filtration or centrifugation. Redissolve the solid in a minimum amount of deionized water and adjust the pH to ~7.0 with NaOH or HCl solution. Transfer the solution to a dialysis bag and dialyze against deionized water for 48-72 hours, changing the water frequently to remove unreacted starting materials and salts.

-

Isolation: Lyophilize (freeze-dry) the dialyzed solution to obtain P-β-CD as a white, fluffy powder.

Method 2: "Green" Synthesis using Sodium Trimetaphosphate (STMP)

For applications where toxicity is a major concern, non-toxic reagents are preferred. Sodium trimetaphosphate (STMP) offers a safer, "greener" alternative for preparing P-β-CD polymers.[9] This method involves a polycondensation reaction under basic conditions.

Causality Behind Experimental Choices:

-

Sodium Trimetaphosphate (STMP): A non-toxic cyclic triphosphate that acts as a crosslinking and phosphorylating agent.[8][9]

-

Aqueous Basic Conditions (NaOH): The reaction is performed in water with a base like NaOH. The base catalyzes the ring-opening of STMP and the subsequent esterification of β-CD's hydroxyl groups. The ratio of NaOH to β-CD can influence the molecular weight of the resulting polymer.[9]

-

Heat: Heating the reaction mixture drives the polycondensation forward, leading to the formation of soluble, non-reticulated polymers.

Visualizing the STMP Phosphorylation Workflow

The following diagram illustrates the key stages of synthesizing P-β-CD using the STMP method.

Comprehensive Characterization of Phosphorylated β-Cyclodextrin

Thorough characterization is essential to confirm successful phosphorylation, determine the degree of substitution, and understand the properties of the final product. A multi-technique approach provides a self-validating system for analysis.

Spectroscopic Confirmation

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and powerful tool for confirming the presence of phosphate groups. When comparing the spectra of native β-CD and P-β-CD, new characteristic peaks will appear.[11][12]

-

P=O Stretching: A strong absorption band typically appears around 1200-1260 cm⁻¹ .

-

P-O-C Stretching: A band in the region of 1000-1100 cm⁻¹ is indicative of the phosphate-ester linkage to the cyclodextrin backbone.

-

O-H Stretching: The broad O-H stretching band (around 3300-3400 cm⁻¹) may show changes in shape and intensity, reflecting the consumption of hydroxyl groups.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for confirming covalent modification.

-

³¹P NMR: This is the most direct method to confirm phosphorylation. A signal (or multiple signals, depending on the chemical environment) will appear in the ³¹P NMR spectrum, typically in the range of 0 to 5 ppm , confirming the presence of phosphorus nuclei in the structure.[14]

-

¹H and ¹³C NMR: The substitution of hydroxyl groups with phosphate moieties causes shifts in the signals of adjacent protons (¹H) and carbons (¹³C). In ¹H NMR, the signals of the protons on the glucose units, particularly H-3 and H-5 which are inside the cavity and H-6 on the primary rim, will often show shifts upon phosphorylation, providing evidence of the modification.[11][12][15]

Determining the Degree of Substitution (DS)

The Degree of Substitution (DS) is a critical parameter that defines the average number of phosphate groups per β-CD molecule. It directly influences properties like solubility and charge density.[16][17] Potentiometric titration is a common and reliable method for its determination.[17]

Protocol: DS Determination by Potentiometric Back Titration

This method involves converting the sodium salt of P-β-CD (Na-P-β-CD) to its acidic form (H-P-β-CD) and then titrating the acid with a standardized base.[17]

Materials:

-

Phosphorylated β-CD (P-β-CD), accurately weighed (approx. 100-200 mg)

-

Standardized Hydrochloric Acid (HCl) solution (e.g., 0.1 M)

-

Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a calibrated electrode

Procedure:

-

Acidification: Accurately weigh the P-β-CD sample and dissolve it in a known excess volume of standardized 0.1 M HCl (e.g., 20.00 mL). Stir for 30-60 minutes to ensure complete conversion to the acidic form.

-

Titration: Titrate the solution with standardized 0.1 M NaOH, recording the pH after each addition of titrant.

-

Endpoint Determination: Plot the pH versus the volume of NaOH added. The titration curve will show two equivalence points. The first corresponds to the neutralization of the excess HCl, and the second corresponds to the neutralization of the acidic phosphate groups on the P-β-CD.

-

Calculation: The volume of NaOH consumed between the first and second equivalence points is used to calculate the moles of phosphate groups. The DS can then be calculated using the following formula:

DS = ( (V₂ - V₁) × M_NaOH × M_βCD ) / ( W_sample × n )

Where:

-

V₂ = Volume of NaOH at the second equivalence point (mL)

-

V₁ = Volume of NaOH at the first equivalence point (mL)

-

M_NaOH = Molarity of the NaOH solution (mol/L)

-

M_βCD = Molecular weight of a single anhydroglucose unit (~162.14 g/mol )

-

W_sample = Weight of the P-β-CD sample (g)

-

n = Number of ionizable protons per phosphate group titrated (typically 1 or 2 depending on the pH range)

-

Summary of Characterization Data

The following table summarizes the expected outcomes from the key analytical techniques used to characterize P-β-CD.

| Technique | Parameter Measured | Expected Result for P-β-CD | Reference |

| FTIR | Functional Groups | New peaks at ~1230 cm⁻¹ (P=O) and ~1050 cm⁻¹ (P-O-C). | [13][18] |

| ³¹P NMR | Phosphorus Environment | Signal(s) appear in the 0-5 ppm range. | [14] |

| ¹H NMR | Proton Environment | Chemical shifts of H-3, H-5, and H-6 protons of the β-CD backbone. | [11] |

| Titration | Degree of Substitution (DS) | Quantitative measure of phosphate groups per β-CD unit. | [17] |

| TGA/DSC | Thermal Stability | Altered thermal degradation profile compared to native β-CD. | [5][19] |

Properties and Advanced Applications

The successful phosphorylation of β-cyclodextrin imparts a range of beneficial properties that expand its utility far beyond that of the parent molecule.

-

Pharmaceutical Formulations: The enhanced solubility and complexation capacity make P-β-CD an excellent excipient for formulating poorly soluble drugs, improving their dissolution rates and bioavailability.[4][5]

-

Biomedical Materials: P-β-CD polymers show a strong affinity for calcium and hydroxyapatite, making them promising candidates for coating implants, bone tissue engineering scaffolds, and developing targeted delivery systems for bone-related diseases.[8][9]

-

Environmental Remediation: The anionic phosphate groups can effectively chelate and remove heavy metal ions, such as Pb(II), from acidic wastewater, highlighting their potential as high-capacity adsorbents.[18]

-

Catalysis: Copper salts of β-CD polyphosphates have been shown to act as catalysts in vinyl polymerization, with activity increasing alongside the number of phosphate groups.[5]

Conclusion

The phosphorylation of beta-cyclodextrin is a versatile and powerful modification that transforms it into a highly functional material with broad applicability. By selecting the appropriate synthetic method, such as the reactive phosphorus oxychloride or the greener sodium trimetaphosphate route, researchers can tailor the degree of substitution and polymeric nature of the final product to suit specific needs. The comprehensive characterization workflow outlined in this guide, employing a combination of spectroscopy and titration, provides a robust framework for validating synthesis and understanding the structure-property relationships of these advanced materials. As research continues, phosphorylated cyclodextrins are poised to play an increasingly important role in drug delivery, biomaterials science, and beyond.

References

-

Liu, Y., Li, L., Li, X.-Y., Zhang, H.-Y., Wada, T., & Inoue, Y. (2003). Synthesis of Phosphoryl-Tethered β-Cyclodextrins and Their Molecular and Chiral Recognition Thermodynamics. Organic Letters, 5(9), 1557–1560*. [Link]

-

Cyclodextrin News. (2018, June). Cyclodextrin Phosphates. Cyclodextrin News, 32(6). [Link]

-

Liu, Y., Li, L., Li, X. Y., Zhang, H. Y., Wada, T., & Inoue, Y. (2003). Synthesis of phosphoryl-tethered beta-cyclodextrins and their molecular and chiral recognition thermodynamics. PubMed. [Link]

-

Al-Mokadem, M., Abdel-Bar, M. H., & El-Sharkawy, M. A. (2024). Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate. MDPI. [Link]

-

Lecourt, T., et al. (2003). Effective synthesis of negatively charged cyclodextrins. Selective access to phosphate cyclodextrins. ResearchGate. [Link]

-

Cyclodextrin News. (2018, July 30). Phosphates of cyclodextrin polymers. [Link]

-

Mura, P. (2024). Cyclodextrins: Properties and Applications. PMC. [Link]

-

Mohammad A., Singh S., & Swain S. (2020). Cyclodextrins: Concept to applications, regulatory issues and challenges. Nanomedicine Research Journal, 5(3), 202-214. [Link]

-

Fenyvesi, F., et al. (2019). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. SciSpace. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Exploring Beta-Cyclodextrin's Role in Pharmaceutical Drug Delivery. [Link]

-

Poudel, I. (2023). Beta-Cyclodextrin: A Cyclodextrin Derivative and its Various Applications. Crimson Publishers. [Link]

-

Naidoo, K. J., & Shelembe, J. S. (2016). NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. MDPI. [Link]

-

Ben-Torkia, A., et al. (2022). Fully Symmetric Cyclodextrin Polycarboxylates: How to Determine Reliable Protonation Constants from NMR Titration Data. MDPI. [Link]

-

Research Journal of Chemical Sciences. (2012). FTIR, H NMR Spectral, Powder X-ray diffraction and DSC studies of “β-cyclodextrin-para-chlorobenzonitrile” Inclusion Compl. International Science Community Association. [Link]

-

Li, Y., et al. (2022). Preparation and Release of pH-Sensitive β-Cyclodextrin Derivative Micelles Loaded with Paclitaxel. PMC. [Link]

-

Selvan, A., & Krishnasamy, K. (2013). Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine. Int. J. Mol. Sci., 14(2), 3639-3653. [Link]

-

ResearchGate. (n.d.). Does degree of substitution on the cyclodextrin hosts impacts on their affinity towards guest binding? ResearchGate. [Link]

-

Spěváček, J., & Hadek, V. (2004). A Comparison of Some Methods for the Determination of the Degree of Substitution of Carboxymethyl Starch. Starch/Staerke, 56(10), 455-460. [Link]

-

Organic Syntheses. (n.d.). PHENYLDICHLOROPHOSPHINE. Organic Syntheses Procedure. [Link]

-

ResearchGate. (2020). Preparation and characterization of β-Cyclodextrin/Fe3O4 nanocomposite. [Link]

-

ResearchGate. (n.d.). Investigation of the α-cyclodextrin- myo-inositol phosphate inclusion complex by NMR spectroscopy and molecular modeling. ResearchGate. [Link]

-

Bleta, R., et al. (2014). Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments. Beilstein Journal of Organic Chemistry, 10, 2717-2728. [Link]

-

Preprints.org. (2025). Novel Supramolecular Systems Based on β-Cyclodextrin: Synthesis, Characterization, and Applications as Drug Carriers for Streptomycin. [Link]

-

Wang, Y., et al. (2021). Phosphate-crosslinked β-cyclodextrin polymer for highly efficient removal of Pb(ii) from acidic wastewater. New Journal of Chemistry, 45(38), 17796-17806. [Link]

-

Wintgens, V., Dalmas, F., Sébille, B., & Amiel, C. (2013). Novel phosphorus-containing cyclodextrin polymers and their affinity for calcium cations and hydroxyapatite. PubMed. [Link]

Sources

- 1. Cyclodextrins: Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. nbinno.com [nbinno.com]

- 4. nanomedicine-rj.com [nanomedicine-rj.com]

- 5. cyclolab.hu [cyclolab.hu]

- 6. Synthesis of phosphoryl-tethered beta-cyclodextrins and their molecular and chiral recognition thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cyclodextrinnews.com [cyclodextrinnews.com]

- 9. Novel phosphorus-containing cyclodextrin polymers and their affinity for calcium cations and hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. isca.me [isca.me]

- 12. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. supram.nankai.edu.cn [supram.nankai.edu.cn]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. lib3.dss.go.th [lib3.dss.go.th]

- 18. Phosphate-crosslinked β-cyclodextrin polymer for highly efficient removal of Pb(ii) from acidic wastewater - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. nanobioletters.com [nanobioletters.com]

mechanism of action of beta-cyclodextrin phosphate sodium salt

An In-Depth Technical Guide to the Mechanism of Action of Beta-Cyclodextrin Phosphate Sodium Salt

Executive Summary

Beta-cyclodextrin phosphate sodium salt (β-CDP-Na) represents a significant advancement over its parent molecule, native β-cyclodextrin (β-CD). By introducing anionic phosphate groups onto the cyclodextrin scaffold, this derivative overcomes the primary limitation of native β-CD—poor aqueous solubility—while introducing new, powerful mechanisms of action.[1][2] This guide elucidates the multifaceted mechanisms through which β-CDP-Na functions as a highly effective pharmaceutical excipient. Its core actions are rooted in a combination of enhanced supramolecular encapsulation, profound modulation of guest molecule physicochemical properties, and unique interactions with biological systems. We will explore the thermodynamic driving forces of inclusion complexation, the critical role of electrostatic interactions conferred by the phosphate moieties, and the resulting benefits of enhanced drug solubility, stability, and controlled release.[2][3] Furthermore, this guide details the interactions of β-CDP-Na at the biological interface and provides robust experimental protocols for characterizing these complex systems, offering a comprehensive resource for professionals in drug development and formulation science.

Foundational Principles: The Evolution from Native β-Cyclodextrin

Native β-cyclodextrin is a cyclic oligosaccharide composed of seven glucopyranose units, forming a truncated cone structure.[4] This unique architecture creates a molecule with a hydrophobic inner cavity and a hydrophilic exterior, enabling it to encapsulate non-polar "guest" molecules in aqueous solutions, a process known as inclusion complexation.[5] This remarkable property has been widely used to improve the stability and reduce the volatility of various compounds.[6]

However, the utility of native β-CD in pharmaceutical formulations is hampered by its relatively low water solubility (~1.85 g/100 mL at 25°C) and its potential for nephrotoxicity at high concentrations when administered parenterally.[7] To overcome these limitations, chemically modified derivatives have been developed.

Beta-cyclodextrin phosphate sodium salt is a key derivative synthesized by phosphorylating the hydroxyl groups of β-CD.[1] This modification introduces negatively charged phosphate groups, which are neutralized by sodium ions. The result is a molecule with vastly improved characteristics:

-

Dramatically Increased Aqueous Solubility: The presence of hydrophilic, ionic phosphate groups significantly enhances water solubility to over 50 g/100 cm³.[1]

-

Anionic Surface Charge: The phosphate moieties impart a negative charge to the molecule, enabling novel electrostatic interactions.[2]

-

Improved Thermal Stability: Phosphorylation increases the thermal resistance of the cyclodextrin compared to its native form.[1]

These modifications do not merely solve the solubility problem; they introduce new layers to the molecule's mechanism of action, making it a highly versatile and powerful tool in drug delivery.

Core Mechanism 1: Enhanced Supramolecular Encapsulation

The primary function of any cyclodextrin is the formation of non-covalent "host-guest" inclusion complexes.[8] With β-CDP-Na, this process is significantly enhanced by the interplay of multiple forces.

Thermodynamic Driving Forces

The encapsulation of a guest molecule within the β-CDP-Na cavity is a thermodynamically favorable process governed by several factors. In an aqueous environment, the hydrophobic cavity of the cyclodextrin is occupied by high-energy water molecules. The formation of an inclusion complex is driven by the displacement of these water molecules by a less polar guest molecule, leading to an overall increase in entropy.[9] This hydrophobic effect is the principal driving force, supplemented by van der Waals interactions between the guest and the non-polar lining of the cavity.[10]

The Critical Influence of Phosphate Groups

The anionic phosphate groups of β-CDP-Na add a crucial dimension to the encapsulation mechanism: electrostatic interaction . While the cavity provides a hydrophobic binding site, the phosphate groups on the rim can engage in charge-dipole or ion-ion interactions with polar or positively charged regions of a guest molecule.[11] This can lead to:

-

Increased Complex Stability: The additional electrostatic attraction can significantly increase the binding affinity and stability constant (K_s) of the host-guest complex compared to that formed with neutral cyclodextrins.

-

Modified Guest Orientation: The location of the phosphate groups can influence how the guest molecule orients itself within the cavity, potentially exposing or shielding specific functional groups.[2]

-

Expanded Guest Compatibility: Molecules with both hydrophobic and cationic features, which may bind weakly to native β-CD, can form highly stable complexes with β-CDP-Na.

Caption: Driving forces in β-CDP-Na inclusion complex formation.

Core Mechanism 2: Modulation of Guest Physicochemical Properties

Once encapsulated, the physicochemical properties of the guest molecule are profoundly altered. This is the basis for the most common applications of β-CDP-Na in pharmaceutical development.

Markedly Enhanced Aqueous Solubility

The most significant application of β-CDP-Na is to increase the aqueous solubility of poorly soluble drugs (BCS Class II and IV).[2][3] The mechanism is straightforward: the hydrophobic guest molecule is sequestered inside the cavity, and the resulting inclusion complex presents the highly hydrophilic exterior of the cyclodextrin—rich in hydroxyl and anionic phosphate groups—to the solvent.[1] This effectively masks the guest's hydrophobicity, allowing for a dramatic increase in its apparent water solubility.[12]

| Drug Candidate | Native β-CD Solubility Enhancement (Fold Increase) | HP-β-CD Solubility Enhancement (Fold Increase) | β-CDP-Na Solubility Enhancement (Fold Increase) |

| Ibuprofen | ~10x | ~50x | >100x [2] |

| Furosemide | ~5x | ~25x | >60x [2] |

| Hydrocortisone | ~15x | ~80x [2] | ~60x[2] |

| Amphotericin B | Low | ~40x | ~70x [2] |

| This table presents comparative data synthesized from literature to illustrate relative performance. Actual values depend on experimental conditions.[2] |

Improved Chemical and Physical Stability

Encapsulation within the cyclodextrin cavity provides a protective microenvironment for the guest molecule.[3] This molecular shielding can:

-

Prevent Hydrolysis: Protects labile functional groups from water.

-

Inhibit Oxidation: Limits exposure to oxidative agents.

-

Enhance Photostability: Shields the molecule from UV/light degradation.[3]

-

Inhibit Crystallization: By keeping the drug in a molecularly dispersed state, it can prevent crystallization in amorphous solid dispersions or liquid formulations.[4]

Controlled and Tunable Drug Release

The formation of an inclusion complex is a reversible, equilibrium-driven process. The guest molecule is continuously exchanged between the complexed and free states. Drug release from the β-CDP-Na complex is initiated upon administration, primarily through dilution in biological fluids. As the concentration of the complex decreases, the equilibrium shifts, favoring the dissociation of the guest molecule. Release can also be triggered by:

-

Competitive Displacement: Endogenous molecules (e.g., cholesterol, bile salts) with an affinity for the cyclodextrin cavity can displace the drug molecule.[9]

-

Changes in pH or Ionic Strength: The ionization state of the phosphate groups and some guest molecules is pH-dependent, which can alter the binding affinity and promote release in specific physiological environments, such as the gastrointestinal tract.[13]

Core Mechanism 3: Interactions with Biological Systems

The unique anionic character of β-CDP-Na facilitates interactions at the biological interface that are not observed with neutral cyclodextrins.

Modulation of Membrane Permeability

Cyclodextrins are known to interact with cell membranes, primarily by extracting cholesterol and other lipid components.[9] This can cause a transient and reversible increase in membrane fluidity, thereby enhancing the permeation of co-administered drugs across biological barriers like the intestinal epithelium. The anionic phosphate groups of β-CDP-Na may further modulate this interaction by engaging with cationic lipids or proteins on the cell surface, potentially localizing the complex at the membrane and facilitating drug transport.

Mucoadhesion and Enhanced Residence Time

The negatively charged surface of β-CDP-Na can promote electrostatic interactions with positively charged components of mucus, such as mucin glycoproteins. This mucoadhesive property can increase the residence time of a formulation at the site of absorption (e.g., in the nasal cavity or gastrointestinal tract), providing a longer window for drug release and absorption.[13]

Direct Biological Activity

Emerging research indicates that some cyclodextrin derivatives are not merely inert carriers but can exert direct biological effects. For instance, β-CD has been shown to activate endothelial nitric oxide synthase (eNOS) and exhibit anti-inflammatory properties by modulating protein kinase C (PKC) activity.[14][15] While specific studies on the intrinsic bioactivity of the phosphate derivative are ongoing, the potential for the phosphate moieties to interact with cellular phosphatases, kinases, or other enzymes remains an active area of investigation.

Caption: Interaction of a β-CDP-Na/drug complex at a biological membrane.

Key Experimental Protocols for Mechanistic Characterization

To rigorously investigate the mechanism of action for a specific β-CDP-Na/drug system, a series of well-defined experiments are required. These protocols form a self-validating system to confirm and quantify the interactions.

Protocol: Phase Solubility Studies

Objective: To determine the stoichiometry of the host-guest complex (e.g., 1:1, 1:2) and calculate the apparent stability constant (K_s). Methodology:

-

Prepare a series of aqueous solutions with increasing concentrations of β-CDP-Na (e.g., 0 to 20 mM) in a relevant buffer (e.g., phosphate buffer, pH 7.4).

-

Add an excess amount of the poorly soluble drug to each solution. Ensure undissolved solid is present.

-

Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

Filter the suspensions using a non-adsorbing filter (e.g., 0.22 µm PVDF) to remove the excess solid drug.

-

Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy).

-

Plot the total drug concentration (Y-axis) against the β-CDP-Na concentration (X-axis). The shape of the resulting phase solubility diagram reveals the stoichiometry (e.g., a linear plot indicates a 1:1 complex, classified as A_L type).[16]

-

Calculate K_s from the slope and intercept of the linear portion of the curve.

Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To obtain a complete thermodynamic profile of the binding interaction, including binding affinity (K_a), enthalpy (ΔH), and entropy (ΔS). Methodology:

-

Prepare degassed solutions of the drug ("ligand") and β-CDP-Na ("macromolecule") in the same buffer batch to minimize heat of dilution effects.

-

Load the β-CDP-Na solution into the sample cell of the ITC instrument.

-

Load the more concentrated drug solution into the injection syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

-

Initiate the titration, where small aliquots of the drug solution are sequentially injected into the β-CDP-Na solution. The instrument measures the minute heat changes associated with each injection.

-

Integrate the raw power data to obtain the heat released or absorbed per injection.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to directly determine K_a, ΔH, and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[17][18]

Protocol: 2D Rotating-Frame Overhauser Effect Spectroscopy (ROESY)

Objective: To obtain direct, unambiguous evidence of inclusion and to elucidate the geometry of the complex in solution. Methodology:

-

Prepare high-concentration samples of the drug, β-CDP-Na, and the complex (at a defined molar ratio, e.g., 1:1) in a suitable deuterated solvent (e.g., D₂O).

-

Acquire standard 1D ¹H NMR spectra for the individual components and the complex to observe any chemical shift changes upon complexation, which is initial evidence of interaction.[17]

-

Acquire a 2D ROESY spectrum of the complex. This experiment detects protons that are close in space (< 5 Å), regardless of whether they are connected by covalent bonds.

-

Analyze the ROESY spectrum for cross-peaks between the protons of the guest molecule and the inner cavity protons (H3, H5) of the cyclodextrin.

-

The presence of these cross-peaks is definitive proof of inclusion. The specific guest protons that correlate with the cavity protons reveal which part of the guest is inserted and its orientation.[11]

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. cyclolab.hu [cyclolab.hu]

- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oatext.com [oatext.com]

- 5. onlinepharmacytech.info [onlinepharmacytech.info]

- 6. β-Cyclodextrin - Wikipedia [en.wikipedia.org]

- 7. Cationic Cyclodextrin-Based Carriers for Drug and Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cyclolab.hu [cyclolab.hu]

- 9. Interactions between cyclodextrins and cellular components: Towards greener medical applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of phosphoryl-tethered beta-cyclodextrins and their molecular and chiral recognition thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpsonline.com [ijpsonline.com]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. researchgate.net [researchgate.net]

- 15. β-Cyclodextrin Inhibits Monocytic Adhesion to Endothelial Cells through Nitric Oxide-Mediated Depletion of Cell Adhesion Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of Beta-Cyclodextrin Phosphate Sodium Salt

Introduction: The Significance of Phosphorylated Cyclodextrins in Advanced Applications

Beta-cyclodextrin (β-CD), a cyclic oligosaccharide composed of seven glucopyranose units, is a cornerstone of host-guest chemistry, prized for its ability to form inclusion complexes with a wide array of molecules. This unique property has established its role in pharmaceuticals, food science, and chemical industries for enhancing the solubility, stability, and bioavailability of active compounds. However, the inherent thermal limitations of native β-CD can restrict its application in processes requiring elevated temperatures.

Chemical modification of the cyclodextrin scaffold offers a pathway to augment its physicochemical properties. The introduction of phosphate groups onto the β-CD rim to create beta-cyclodextrin phosphate sodium salt significantly enhances its aqueous solubility and, critically, its thermal stability.[1] This guide provides a comprehensive technical overview of the thermal stability of beta-cyclodextrin phosphate sodium salt, offering insights into its decomposition profile, the analytical techniques for its characterization, and the chemical rationale for its enhanced heat resistance. This document is intended for researchers, scientists, and drug development professionals who utilize or are exploring the use of modified cyclodextrins in their work.

Understanding Thermal Decomposition: A Comparative Profile

The thermal stability of a material is a critical parameter that dictates its processing, storage, and application viability. For cyclodextrin derivatives, thermal analysis provides invaluable data on their decomposition pathways and temperature thresholds. The primary techniques employed for this characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3] TGA measures the change in mass of a sample as a function of temperature, while DSC quantifies the heat flow associated with thermal transitions.

Thermal Profile of Unmodified Beta-Cyclodextrin

To appreciate the enhanced stability of its phosphorylated counterpart, it is essential first to understand the thermal behavior of native β-CD. Its decomposition typically occurs in distinct stages:

-

Dehydration: An initial mass loss is observed at temperatures below 120°C, corresponding to the evaporation of water molecules encapsulated within the cyclodextrin cavity and adsorbed on its surface.[4][5][6] This is an endothermic process visible in DSC thermograms.

-

Decomposition of the Macrocycle: The primary decomposition of the β-CD structure commences at approximately 300°C.[4][7][8] This stage involves the breakdown of the glucopyranose units and the glycosidic linkages, leading to a significant mass loss.

-

Char Formation and Oxidation: Following the main decomposition, a carbonaceous char residue is formed, which then slowly oxidizes at higher temperatures if in an air or oxygen atmosphere.

Enhanced Thermal Stability of Beta-Cyclodextrin Phosphate Sodium Salt

The phosphorylation of beta-cyclodextrin introduces ionically charged phosphate groups, which fundamentally alters its thermal degradation pathway. While specific thermograms for the sodium salt are not widely published in commercial literature, extensive studies on phosphate-substituted β-cyclodextrins provide a clear and authoritative picture of its enhanced stability.[1][4]

The key differentiating feature is the behavior upon heating in an oxidizing atmosphere (air). While the initial decomposition of the organic structure still occurs, the presence of phosphate groups leads to the formation of a ceramic-like residue that is remarkably stable at temperatures exceeding 800°C .[4] This is in stark contrast to unmodified β-CD, whose char residue would be completely oxidized to volatile products well below 600°C.[4] This high-temperature stability is a direct consequence of the phosphate moieties, which are known to promote charring and act as fire retardants.

The introduction of phosphate groups is expected to increase the onset temperature of the main decomposition phase compared to native β-CD, indicating a more robust molecular structure.[1][4]

The following table summarizes the key thermal events for both native β-CD and the expected behavior of its phosphorylated sodium salt derivative.

| Thermal Event | Native Beta-Cyclodextrin | Beta-Cyclodextrin Phosphate Sodium Salt (Expected) | Causality of Difference |

| Dehydration | ~30-120°C | ~30-120°C | The hydrophilic exterior of both molecules will still bind water. |

| Onset of Major Decomposition | ~300°C[4][8] | Expected to be >300°C | The phosphate groups enhance the structural integrity and require more energy to initiate decomposition. |

| Char Residue Stability (in air) | Oxidizes and diminishes significantly by 600°C[4] | Forms a stable, ceramic-like residue above 800°C[4] | The phosphate moieties act as a thermal shield, promoting the formation of a highly stable, cross-linked char. |

Experimental Workflow for Thermal Analysis

A robust and reproducible assessment of thermal stability is paramount. The following section details a standard operating procedure for the analysis of beta-cyclodextrin phosphate sodium salt using TGA and DSC.

Detailed Step-by-Step Protocol for Thermogravimetric Analysis (TGA)

-

Instrument Preparation and Calibration:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications. A standard reference material with a known decomposition profile should be used for verification.

-

Clean the sample pan (typically platinum or alumina) by heating it to a high temperature (e.g., 900°C) to remove any contaminants.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the beta-cyclodextrin phosphate sodium salt into the tared TGA pan.

-

Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

-

-

Setting Up the TGA Method:

-

Temperature Program:

-

Atmosphere:

-

Purge Gas: Nitrogen or Air (select based on the desired analysis; use air to observe oxidative stability of the char).

-

Flow Rate: 20-50 mL/min.[10]

-

-

-

Running the Analysis:

-

Place the sample pan in the TGA furnace.

-

Tare the balance.

-

Initiate the TGA method.

-

-

Data Analysis:

-

Plot the mass loss (%) versus temperature (°C).

-

Determine the onset temperature of each decomposition step.

-

Calculate the percentage of mass loss for each distinct stage.

-

Quantify the percentage of residual mass at the final temperature.

-

Diagram of the Thermal Analysis Workflow

Caption: Experimental workflow for thermal analysis.

Chemical Structure and its Influence on Thermal Stability

The enhanced thermal stability of beta-cyclodextrin phosphate sodium salt is intrinsically linked to its chemical structure. The phosphorylation process involves the reaction of beta-cyclodextrin with a phosphorylating agent, leading to the substitution of hydroxyl groups with phosphate moieties.[1]

Caption: Structural modification leading to enhanced properties.

The presence of the sodium phosphate groups imparts several key features that contribute to thermal stability:

-

Ionic Interactions: The ionic nature of the sodium phosphate groups introduces strong electrostatic interactions, which can increase the overall rigidity of the cyclodextrin structure.

-

Cross-linking Potential: Upon heating, phosphate groups can promote cross-linking reactions, leading to the formation of a more stable polymeric network. This is a key mechanism in the formation of the substantial char residue.

-

Heat Shielding: The phosphate moieties can act as a physical barrier, shielding the underlying organic structure from the full impact of the applied heat.

Conclusion: A Superior Excipient for Demanding Applications

The phosphorylation of beta-cyclodextrin to its sodium salt derivative provides a significant enhancement in thermal stability. This is primarily characterized by an anticipated increase in the onset of decomposition and, most notably, the formation of a highly stable ceramic-like residue at temperatures above 800°C in an oxidizing environment. This superior thermal profile makes beta-cyclodextrin phosphate sodium salt an excellent candidate for applications involving high-temperature processing, such as in the formulation of melt-extruded pharmaceuticals or in analytical techniques requiring thermal desorption. The detailed experimental protocol provided herein offers a robust framework for the consistent and accurate assessment of its thermal properties, ensuring its effective and reliable implementation in research and development.

References

-

Beta-Cyclodextrin Phosphate Sodium Salt. [Link]

-

Thermal Degradation of Cyclodextrins | Request PDF - ResearchGate. [Link]

-

Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry. [Link]

-

Unveiling the synergy: a combined experimental and theoretical study of β-cyclodextrin with melatonin - RSC Publishing. [Link]

-

Thermal decomposition behaviors of β-cyclodextrin, its inclusion complexes of alkyl amines, and complexed β-cyclodextrin at different heating rates | Request PDF - ResearchGate. [Link]

-

New Polymorph of β-Cyclodextrin with a Higher Bioavailability - MDPI. [Link]

-

Novel Supramolecular Systems Based on β-Cyclodextrin: Synthesis, Characterization, and Applications as Drug Carriers for Streptomycin. [Link]

-

Unveiling the synergy: a combined experimental and theoretical study of β-cyclodextrin with melatonin - RSC Publishing. [Link]

-

Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry. [Link]

-

Thermal analysis of cyclodextrins and their inclusion compounds - ResearchGate. [Link]

-

Beta-cyclodextrin phosphate sodium salt (DS~2-6). [Link]

-

(a) Thermogravimetric analysis (TGA) and (b) differential scanning... | Download Scientific Diagram - ResearchGate. [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. [Link]

-

Oxidative Thermolysis of Sulfobutyl-Ether-Beta-Cyclodextrin Sodium Salt: A Kinetic Study. [Link]

-

TGA curves of the b-cyclodextrin polymers. | Download Scientific Diagram - ResearchGate. [Link]

-

Oxidative Thermolysis of Sulfobutyl-Ether-Beta-Cyclodextrin Sodium Salt: A Kinetic Study. [Link]

-

A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substance-excipi. [Link]

-

DSC ( a ) and TG ( b ) curves of DOX, β CD, physical mixture system... - ResearchGate. [Link]

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites with Enhanced Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unveiling the synergy: a combined experimental and theoretical study of β-cyclodextrin with melatonin - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB02795C [pubs.rsc.org]

Technical Whitepaper: Safety, Toxicity, and Bio-Interaction of Beta-Cyclodextrin Phosphate Sodium Salt

[1]

Executive Summary

Beta-Cyclodextrin Phosphate Sodium Salt (CD-P) represents a class of anionic cyclodextrin derivatives designed to overcome the low solubility and nephrotoxicity of native β-cyclodextrin.[1] While it shares the high water solubility of SBE-β-CD (e.g., Captisol®), CD-P is distinguished by its phosphoester functionalization .[1]

This functional group imparts high affinity for divalent cations (Ca²⁺, Mg²⁺) and hydroxyapatite, making CD-P a candidate for bone-targeted delivery and metal-organic framework (MOF) coatings.[1] However, this same affinity necessitates a specialized safety evaluation protocol focusing on electrolyte homeostasis and calcification risks , in addition to standard renal and hemolytic toxicity assessments.

Key Safety Differentiators:

-

Renal Profile: Superior to native β-CD due to lack of crystallization; risk of osmotic nephrosis remains at high doses.

-

Hemocompatibility: Anionic charge repulsion reduces red blood cell (RBC) membrane disruption compared to native β-CD.[1]

-

Unique Toxicity Vector: Potential for acute hypocalcemia or off-target bone accumulation due to phosphate-calcium chelation.[1]

Chemical Identity & Physicochemical Properties[2]

Understanding the heterogeneity of the material is the first step in safety validation. CD-P is rarely a single chemical entity but a mixture defined by its Degree of Substitution (DS).[1]

| Property | Specification / Description | Impact on Safety |

| CAS Number | 199684-61-2 (General) | Verification of material identity.[1] |

| Molecular Formula | ||

| Solubility | >500 mg/mL (Water) | High solubility reduces renal crystallization risk.[1] |

| Charge | Anionic (pH dependent) | Reduces interaction with negatively charged cell membranes (safety).[1] |

| Calcium Affinity | High ( | Critical Risk: Potential for systemic calcium sequestration.[1] |

Toxicological Profile & Mechanisms

Mechanism of Cellular Interaction

The toxicity of cyclodextrins is primarily driven by their ability to extract cholesterol and phospholipids from cell membranes.

-

Native β-CD: High affinity for cholesterol

Membrane destabilization -

CD-Phosphate (Anionic): The negative charge of the phosphate groups causes electrostatic repulsion with the negatively charged glycocalyx of cell membranes.[1] This significantly reduces the cholesterol extraction rate, making CD-P less hemolytic than native β-CD and comparable to SBE-β-CD.[1]

Renal Toxicity (The Critical Organ)

The kidney is the primary clearance organ for hydrophilic CDs.[1]

-

Glomerular Filtration: CD-P is freely filtered.[1]

-

Tubular Risk: Unlike native β-CD, CD-P does not precipitate in the renal tubules.[1] However, like all high-concentration oligosaccharides, it can induce "Osmotic Nephrosis" (vacuolization of proximal tubule cells).[1] This is generally reversible but must be monitored via biomarkers (KIM-1, NGAL).[1]

Systemic Calcium Homeostasis (The Specific Risk)

Unlike SBE-β-CD, the phosphate groups on CD-P can act as chelators.[1]

-

Acute Risk: Rapid IV infusion of high-DS CD-P could theoretically transiently lower free serum calcium (Hypocalcemia).[1]

-

Chronic Risk: Long-term accumulation in bone matrix (hydroxyapatite binding).[1]

Visualizing the Toxicity Pathways

Figure 1: Mechanistic toxicology map of Beta-CD Phosphate.[1] Note the divergence between renal/hemolytic safety (green/yellow) and the specific calcium-related risks (red).[1]

Experimental Protocols for Safety Validation

To validate the safety of a specific batch of CD-P, the following self-validating protocols are recommended. These move beyond standard assays to address the specific physicochemical nature of the phosphate salt.

Protocol A: Comparative Hemolysis Assay (Membrane Integrity)

Purpose: To confirm that the phosphate modification has sufficiently suppressed the membrane-disrupting activity of the native β-CD core.[1]

-

Preparation:

-

Wash fresh human or rat erythrocytes (RBCs) 3x with PBS (pH 7.4).[1]

-

Prepare 2% RBC suspension.

-

-

Dosing:

-

Incubation: 37°C for 60 minutes with gentle shaking.

-

Quantification: Centrifuge (1500 rpm, 5 min). Measure absorbance of supernatant at 540 nm (Hemoglobin).

-

Self-Validation Criteria:

Protocol B: Calcium Chelation Capacity Titration

Purpose: To quantify the risk of hypocalcemia.

-

Setup: Use an Ion-Selective Electrode (ISE) specific for free

.[1] -

Medium: HEPES buffer containing physiological Calcium (1.2 mM

). -

Titration:

-

Output: Plot

vs. Free -

Safety Threshold: If

suggests significant depletion at therapeutic concentrations (

Regulatory & Clinical Context

Regulatory Status[3][4][5]

-

Native β-CD: GRAS (Generally Recognized As Safe) for food; limited parenteral use due to nephrotoxicity.[1]

-

SBE-β-CD: FDA Inactive Ingredient Database (IID) listed; approved for IV use (e.g., Voriconazole).[1]

-

CD-Phosphate: Currently NOT a standard pharmacopeial excipient.[1] It is considered a Novel Excipient .

Pharmacokinetics (PK)[1]

-

Half-life: Short (1.5 - 2 hours), similar to GFR markers.[1]

-

Metabolism: Minimal systemic metabolism. Phosphate groups are stable in plasma but may be subject to slow hydrolysis by alkaline phosphatases over extended periods.

-

Excretion: >90% excreted unchanged in urine.

References

-

Stella, V. J., & He, Q. (2008).[1] Cyclodextrins.[2][3][4][5][6][7][8][9][10][11] Toxicologic Pathology, 36(1), 30–42.[1] Link

- Foundational text on CD nephrotoxicity and the safety benefits of anionic deriv

-

Szente, L., et al. (2018). Cyclodextrin Phosphates: Synthesis, Characterization and Applications. CycloLab Technical Repository. Link

-

Source for chemical synthesis and hydroxyapatite binding properties.[10]

-

-

Gould, S., & Scott, R. C. (2005).[1][12] 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459.[1][12] Link

- Provides the comparative baseline for modified CD safety thresholds.

-

European Medicines Agency (EMA). (2017).[1] Background review for the excipient cyclodextrins. EMA/CHMP/333892/2013. Link

- Regulatory standards for parenteral cyclodextrin limits.

-

Totoli, E. G., & Salgado, H. R. N. (2021).[1] Bacterial endotoxins and hemolysis of cyclodextrin derivatives. Journal of Pharmacy & Pharmaceutical Sciences.

- Methodology source for hemolysis protocols specific to anionic CDs.

Sources

- 1. guidechem.com [guidechem.com]

- 2. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. cyclolab.hu [cyclolab.hu]

- 5. Evaluation of the potential toxicity of unmodified and modified cyclodextrins on murine blood-brain barrier endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfachemic.com [alfachemic.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Acute and repeated dose toxicity studies of different β-cyclodextrin-based nanosponge formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cyclolab.hu [cyclolab.hu]

- 11. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

Navigating the Nuances of Phosphorylation: A Technical Guide to the Degree of Substitution in Beta-Cyclodextrin Phosphate

Introduction: Beyond the Native Cage – The Dawn of Phosphorylated Cyclodextrins

Beta-cyclodextrin (β-CD), a cyclic oligosaccharide of seven glucose units, has long been a cornerstone in pharmaceutical sciences, prized for its ability to encapsulate poorly soluble drug molecules within its hydrophobic cavity. This host-guest complexation enhances drug solubility, stability, and bioavailability. However, the inherent limitations of native β-CD, such as its relatively low aqueous solubility, have spurred the development of chemically modified derivatives. Among these, beta-cyclodextrin phosphate (β-CDP) has emerged as a highly promising excipient. The introduction of anionic phosphate groups onto the cyclodextrin scaffold dramatically increases its water solubility and can modulate its interaction with biological systems.[1]

The functional properties of β-CDP are not merely a consequence of phosphorylation but are intricately linked to the degree of substitution (DS) – the average number of phosphate groups per cyclodextrin molecule. The DS is a critical quality attribute that dictates the physicochemical properties of β-CDP, including its solubility, charge density, complexation efficiency, and toxicological profile. A precise understanding and control of the DS are therefore paramount for the rational design and successful application of β-CDP in drug development.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the degree of substitution in beta-cyclodextrin phosphate. We will delve into the synthetic strategies that govern the DS, provide detailed, field-proven protocols for its accurate determination using a suite of analytical techniques, and explore the profound impact of this critical parameter on the performance of β-CDP as a pharmaceutical excipient.

The Genesis of Beta-Cyclodextrin Phosphate: A Symphony of Synthesis and Control